2-Bromo-1,1,1-trifluoroethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

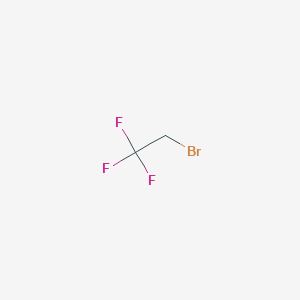

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrF3/c3-1-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNJHEHAYZJBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074324 | |

| Record name | 2-Bromo-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-06-7, 30283-91-1 | |

| Record name | 2-Bromo-1,1,1-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,1,1-trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, bromotrifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030283911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,1,1-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-1,1,1-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L33M92UWM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-1,1,1-trifluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Bromo-1,1,1-trifluoroethane (CAS Number: 421-06-7). The information is presented to support research, development, and application activities where this compound is of interest. All quantitative data is summarized in a clear tabular format, and detailed, representative experimental protocols for the determination of these properties are provided.

Core Physical Properties

This compound is a halogenated ethane (B1197151) with the chemical formula C₂H₂BrF₃. It is also known by other names including 1-bromo-2,2,2-trifluoroethane and 2,2,2-trifluoroethyl bromide.[1][2] Understanding its physical properties is crucial for its handling, application, and for the design of processes in which it is a component.

Quantitative Data Summary

The table below summarizes the key physical properties of this compound, compiled from various chemical data sources.

| Property | Value | Units | Source(s) |

| Molecular Weight | 162.94 | g/mol | [3] |

| Boiling Point | 26 - 27 | °C | [3][4] |

| Melting Point | -94 | °C | [3][4][5] |

| Density | 1.788 | g/mL at 25 °C | [2][3][5] |

| Vapor Pressure | 772 | mmHg at 25 °C | [3] |

| Refractive Index | 1.333 | n20/D | [3] |

| Flash Point | -59 | °C | [3] |

| Solubility | Miscible with organic solvents, slightly soluble in water. | [2] |

Experimental Protocols for Physical Property Determination

The following sections detail representative experimental methodologies for determining the key physical properties of volatile liquids like this compound. These protocols are based on standard laboratory techniques.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile compound like this compound, a simple distillation method is effective.

Apparatus:

-

Round-bottom flask

-

Distillation head

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle

-

Boiling chips

Procedure:

-

A sample of this compound (approximately 20-30 mL) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures that the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Cooling water is circulated through the condenser.

-

The heating mantle is turned on and the liquid is heated to a gentle boil.

-

The temperature is recorded when the vapor condensation on the thermometer bulb is in equilibrium with the vapor passing into the condenser, and a steady temperature is observed. This steady temperature is the boiling point of the liquid.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Melting Point Determination (Capillary Method)

Due to its very low melting point, the determination for this compound requires a cryostat or a specialized low-temperature melting point apparatus.

Apparatus:

-

Melting point capillary tubes

-

Low-temperature melting point apparatus or cryostat

-

Calibrated low-temperature thermometer

Procedure:

-

A small amount of the solidified this compound is introduced into a melting point capillary tube. The sample is solidified by cooling it below its melting point.

-

The capillary tube is placed in the sample holder of the low-temperature melting point apparatus.

-

The apparatus is cooled to a temperature well below the expected melting point.

-

The sample is then heated slowly (e.g., 1-2 °C per minute) while being observed through a magnifying lens.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, accurately known volume.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature bath set to 25 °C until it reaches thermal equilibrium. The volume of the pycnometer is precisely marked, and any excess water is removed.

-

The pycnometer filled with water is dried on the outside and its mass is accurately determined (m₂).

-

The mass of the water is calculated (m₂ - m₁). The volume of the pycnometer (V) can then be calculated using the known density of water at 25 °C.

-

The pycnometer is emptied, thoroughly dried, and then filled with this compound.

-

The filled pycnometer is brought to 25 °C in the constant temperature bath.

-

The mass of the pycnometer filled with the sample is accurately determined (m₃).

-

The mass of the sample is calculated (m₃ - m₁).

-

The density of the this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Vapor Pressure Determination (Static Method)

The vapor pressure of a volatile liquid can be measured using a static method, which involves measuring the pressure of the vapor in equilibrium with its liquid in a closed container at a specific temperature.

Apparatus:

-

A thermostatted, evacuated vessel of known volume

-

Pressure transducer or manometer

-

Temperature controller and sensor

-

Vacuum pump

Procedure:

-

A small, degassed sample of this compound is introduced into the evacuated vessel. The amount of sample should be sufficient to ensure that a liquid phase is present at all experimental temperatures.

-

The vessel is immersed in a constant temperature bath, and the system is allowed to reach thermal and phase equilibrium.

-

The pressure inside the vessel, which is the vapor pressure of the substance at that temperature, is measured using the pressure transducer.

-

The temperature of the bath is varied, and the vapor pressure is measured at each new equilibrium temperature to obtain a vapor pressure curve.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for the determination of physical properties.

References

An In-depth Technical Guide to 2-Bromo-1,1,1-trifluoroethane: Chemical Structure, Bonding, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-1,1,1-trifluoroethane (CF₃CH₂Br), a halogenated hydrocarbon of interest in various chemical applications. The document details the molecule's chemical structure and bonding, supported by spectroscopic data. A thorough experimental protocol for its synthesis is provided, alongside a discussion of its atmospheric photodissociation, a key reaction pathway. This guide is intended to be a valuable resource for researchers and professionals working with fluorinated compounds.

Chemical Structure and Bonding

This compound is an ethane (B1197151) derivative with a trifluoromethyl group and a bromine atom attached to adjacent carbon atoms. Its chemical formula is C₂H₂BrF₃, and it has a molecular weight of approximately 162.94 g/mol .[1] The presence of the highly electronegative fluorine atoms and the bromine atom significantly influences the molecule's polarity and reactivity.

Molecular Geometry

The three-dimensional arrangement of atoms in a molecule, its molecular geometry, is crucial in determining its physical and chemical properties. For this compound, the carbon atoms are sp³ hybridized, leading to a staggered conformation being the most stable, which minimizes steric hindrance between the bulky trifluoromethyl group and the bromine atom.

Spectroscopic Data

Spectroscopic analysis provides valuable insights into the chemical structure and bonding of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy of this compound would show a quartet for the two protons on the carbon adjacent to the trifluoromethyl group, due to coupling with the three fluorine atoms.

-

¹⁹F NMR spectroscopy would exhibit a triplet, resulting from coupling with the two adjacent protons.

-

¹³C NMR spectroscopy would show two distinct signals for the two carbon atoms.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically in the region of 1100-1400 cm⁻¹. The C-Br stretching vibration would appear at a lower frequency, generally in the 500-600 cm⁻¹ range. C-H stretching and bending vibrations would also be present.[1]

-

Mass Spectrometry: The mass spectrum of this compound shows a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M⁺ and M+2) being readily identifiable.[9]

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₂BrF₃ | [1] |

| Molecular Weight | 162.94 g/mol | [1] |

| CAS Number | 421-06-7 | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 26 °C | |

| Density | 1.788 g/mL at 25 °C | [5] |

Experimental Protocols

Synthesis of this compound

A documented method for the preparation of this compound involves the fluorination of 1,1-dichloro-1,2-dibromoethane. The following protocol is based on the process described in U.S. Patent 2,500,218.[1]

Materials:

-

1,1-dichloro-1,2-dibromoethane (CCl₂BrCH₂Br)

-

Antimony trifluoride (SbF₃)

-

Hydrogen fluoride (B91410) (HF)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Autoclave (high-pressure reaction vessel)

-

Distillation apparatus

-

Washing and drying reagents (e.g., sodium hydroxide (B78521) solution, calcium chloride)

Procedure:

-

Charging the Autoclave: In a cooled autoclave, charge 588 grams of 1,1-dichloro-1,2-dibromoethane, 448 grams of antimony trifluoride, 10 cc of antimony pentachloride, and 420 grams of hydrogen fluoride.

-

Reaction: Seal the autoclave and gradually heat the reaction mixture to 165 °C over a period of one to two hours. Maintain the temperature at 150 °C for nine hours.

-

Venting and Workup: Cool the autoclave to 0 °C and carefully vent the gases formed during the reaction.

-

Purification: The crude product is then washed, typically with a dilute sodium hydroxide solution to neutralize any remaining acids, followed by a water wash. The organic layer is then dried using a suitable drying agent like calcium chloride.

-

Distillation: The dried crude product is purified by fractional distillation to yield pure this compound.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using the spectroscopic methods outlined in Section 1.2 (NMR, IR, and Mass Spectrometry).

Reaction Mechanisms: Photodissociation

A significant reaction pathway for this compound, particularly in the atmosphere, is photodissociation initiated by ultraviolet (UV) radiation. The C-Br bond is weaker than the C-F and C-H bonds and is therefore the most likely to undergo homolytic cleavage upon UV excitation.

The photodissociation of similar haloalkanes, such as 1-bromo-1-chloro-2,2,2-trifluoroethane, has been studied, and it is observed that the cleavage of the carbon-halogen bonds is a primary dissociation channel.[10] The following diagram illustrates the proposed photodissociation pathway for this compound.

Caption: Photodissociation of this compound.

This process generates a 2,2,2-trifluoroethyl radical and a bromine radical. These highly reactive radical species can then participate in a variety of subsequent atmospheric reactions.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, synthesis, and a key reaction mechanism of this compound. The combination of structural data, spectroscopic information, a detailed experimental protocol, and a mechanistic diagram offers a solid foundation for researchers and professionals working with this and similar fluorinated compounds. Further experimental studies, particularly high-resolution spectroscopic analyses, would be beneficial to precisely determine the molecular geometry of this compound.

References

- 1. US2500218A - Process for preparing 1, 1, 1-trifluoro-2-bromoethane - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Preparation of 2-Bromo-1,1,1-trifluoroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,1,1-trifluoroethane (CF₃CH₂Br) is a valuable fluorinated building block in organic synthesis, utilized in the introduction of the trifluoroethyl group (-CH₂CF₃) into a wide range of molecules. This moiety is of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials due to its unique electronic properties, metabolic stability, and lipophilicity. This technical guide provides a comprehensive overview of the primary synthesis and preparation methods for this compound, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in laboratory-scale and potential scale-up production.

Core Synthesis Methodologies

Two principal synthetic routes for the preparation of this compound are prominently described in the scientific literature: the fluorination of a polychlorobromoethane precursor and the bromination of 2,2,2-trifluoroethanol (B45653).

Fluorination of 1,1-dichloro-1,2-dibromoethane

This method involves the reaction of 1,1-dichloro-1,2-dibromoethane (CCl₂BrCH₂Br) with a fluorinating agent, typically a mixture of antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF), often in the presence of a catalytic amount of antimony pentachloride (SbCl₅). The reaction is generally carried out under pressure in an autoclave.

The following table summarizes the quantitative data from various examples of this synthesis method, as detailed in U.S. Patent 2,500,218A.[1][2]

| Parameter | Example 1 | Example 2 | Example 3 |

| Starting Material | CCl₂BrCH₂Br | CCl₂BrCH₂Br | CCl₂BrCH₂Br |

| Mass of Starting Material | 588 g | 490 g | 588 g |

| Reagents | |||

| Antimony Trifluoride (SbF₃) | 448 g | 448 g | 376 g |

| Hydrogen Fluoride (HF) | - | 435 g | 420 g |

| Antimony Pentachloride (SbCl₅) | - | - | 10 cc |

| Antimony Pentafluoride (SbF₅) | - | 12.5 cc | - |

| Reaction Conditions | |||

| Initial Temperature | Cooled to 5 °C | Cooled to 5 °C | Cooled to 0 °C |

| Heating Profile | Gradually to 145 °C (1-2 h) | Gradually to 145 °C (1-2 h) | Gradually to 165 °C (1-2 h) |

| Second Heating | 145 °C for 7 h | 145 °C for 6 h | 150 °C for 9 h |

| Yield | Good | Good | Good |

Materials:

-

1,1-dichloro-1,2-dibromoethane (CCl₂BrCH₂Br)

-

Antimony trifluoride (SbF₃)

-

Hydrogen fluoride (HF)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Autoclave

-

Water scrubber

-

Distillation apparatus

Procedure:

-

Charge a cooled autoclave (0-5 °C) with 1,1-dichloro-1,2-dibromoethane, antimony trifluoride, hydrogen fluoride, and a catalytic amount of antimony pentachloride, according to the quantities specified in the table above.

-

Seal the autoclave and gradually heat the reaction mixture to the initial reaction temperature (e.g., 145-165 °C) over a period of 1 to 2 hours.

-

After the initial heating period, cool the reaction mixture to below the boiling point of hydrogen fluoride (approximately 0 °C).

-

Carefully vent the gases formed during the heating operation through a water scrubber to remove hydrogen fluoride.

-

Reseal the autoclave and heat the reaction mixture to the second specified temperature (e.g., 145-150 °C) and maintain this temperature for the specified duration (6-9 hours).

-

After the second heating period, cool the autoclave to 0 °C.

-

The crude product, this compound, can then be recovered and purified by distillation.

Caption: Workflow for the synthesis of this compound via fluorination.

Bromination of 2,2,2-Trifluoroethanol

This classical method involves the conversion of the hydroxyl group of 2,2,2-trifluoroethanol (CF₃CH₂OH) to a bromide. This transformation can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) being the most common. This route was reportedly first used by Swarts, employing phosphorus pentabromide.[1]

| Parameter | General Procedure |

| Starting Material | 2,2,2-Trifluoroethanol |

| Reagent | Phosphorus tribromide (PBr₃) |

| Molar Ratio (Alcohol:PBr₃) | 3 : 1 |

| Solvent | Dichloromethane (B109758) (or neat) |

| Reaction Conditions | |

| Temperature | 0 °C to reflux |

| Reaction Time | 2-24 hours |

| Workup | Aqueous quench, extraction, drying, distillation |

Materials:

-

2,2,2-Trifluoroethanol (CF₃CH₂OH)

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

To a stirred solution of 2,2,2-trifluoroethanol in anhydrous dichloromethane at 0 °C under an inert atmosphere, add phosphorus tribromide dropwise. The molar ratio of alcohol to PBr₃ should be approximately 3:1.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress should be monitored by a suitable technique (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to yield this compound.

Caption: Logical relationship in the bromination of 2,2,2-trifluoroethanol.

Conclusion

The synthesis of this compound can be effectively achieved through two primary methods. The fluorination of 1,1-dichloro-1,2-dibromoethane offers a direct route from a halogenated precursor, suitable for larger-scale production, as evidenced by the detailed patent literature. The bromination of 2,2,2-trifluoroethanol, while a more classical approach, provides a reliable laboratory-scale synthesis from a commercially available fluorinated alcohol. The choice of method will depend on factors such as the availability of starting materials, required scale, and the specific equipment and safety infrastructure available to the research or development team. This guide provides the necessary technical details to enable scientists to make an informed decision and to successfully implement these synthetic procedures.

References

An In-depth Technical Guide to 2-Bromo-1,1,1-trifluoroethane (CAS 421-06-7): Properties and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-1,1,1-trifluoroethane (CAS 421-06-7), a key reagent in the introduction of the trifluoroethyl moiety in organic synthesis. The trifluoroethyl group is of significant interest in medicinal chemistry due to its ability to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This document details the physicochemical properties, synthesis, and reactivity of this compound. It further presents representative experimental protocols for its application in the trifluoroethylation of nucleophiles, particularly amines and thiols, which are common functional groups in bioactive molecules. Safety and handling considerations for this reagent are also discussed. The information is structured to be a valuable resource for researchers and professionals in drug discovery and development, aiding in the design and execution of synthetic strategies incorporating the valuable 2,2,2-trifluoroethyl group.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl and related trifluoroalkyl groups can profoundly influence the physicochemical and biological properties of a molecule. The 2,2,2-trifluoroethyl (-CH₂CF₃) group, in particular, is often employed as a bioisostere for ethyl or ethoxy groups, offering unique electronic and steric properties. This compound (also known as 2,2,2-trifluoroethyl bromide) is a versatile and reactive building block for introducing this important motif. Its utility stems from the presence of a labile carbon-bromine bond, which allows for nucleophilic substitution reactions with a wide range of substrates. This guide will delve into the technical details of this compound, providing a practical resource for its effective use in a research and development setting.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 421-06-7 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Bromo-2,2,2-trifluoroethane, 2,2,2-Trifluoroethyl bromide | [1] |

| Molecular Formula | C₂H₂BrF₃ | [1] |

| Molecular Weight | 162.94 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 26 °C | |

| Melting Point | -94 °C | |

| Density | 1.788 g/mL at 25 °C | |

| Refractive Index | 1.333 | |

| Vapor Pressure | 772 mmHg at 25°C | |

| Solubility | Sparingly soluble in water |

Synthesis and Purification

This compound can be synthesized through various methods. One common laboratory-scale purification method involves washing the crude product with water to remove any water-soluble impurities, followed by drying with a suitable drying agent such as calcium chloride (CaCl₂), and subsequent distillation.[2]

Reactivity and Applications in Organic Synthesis

The primary application of this compound in drug development and medicinal chemistry is as a trifluoroethylating agent. The electron-withdrawing nature of the trifluoromethyl group makes the adjacent methylene (B1212753) carbon electrophilic and susceptible to nucleophilic attack.

Trifluoroethylation of Nucleophiles

This compound reacts with a variety of nucleophiles, including amines, thiols, and phenols, to introduce the 2,2,2-trifluoroethyl group. These reactions typically proceed via an Sₙ2 mechanism. The general scheme for this transformation is depicted below.

Caption: General reaction scheme for the trifluoroethylation of nucleophiles.

The reaction of this compound with primary and secondary amines provides access to N-(2,2,2-trifluoroethyl)amines, a structural motif present in some biologically active compounds. A patent describes a procedure for the synthesis of N-(2,2,2-trifluoroethyl)aniline by reacting this compound with aniline (B41778) in the presence of a base like sodium carbonate.[3]

Representative Experimental Protocol: Synthesis of N-(2,2,2-trifluoroethyl)aniline [3]

-

Reaction Setup: In a suitable reaction vessel, combine 17 grams of 1,1,1-trifluoro-2-bromoethane, 9.3 grams of aniline, and 6 grams of sodium carbonate.

-

Reaction Conditions: Heat the mixture under reflux until the evolution of carbon dioxide ceases.

-

Work-up: After cooling, extract the reaction mixture with ethyl alcohol.

-

Purification: Fractionally distill the ethyl alcohol extract under reduced pressure (e.g., 2 mm Hg) to yield N-(2,2,2-trifluoroethyl)aniline as a colorless liquid.

Caption: Workflow for the synthesis of N-(2,2,2-trifluoroethyl)aniline.

Thiols are also excellent nucleophiles for reaction with this compound, leading to the formation of stable thioethers. The introduction of a trifluoroethyl group onto a thiol-containing molecule can be a valuable strategy in drug design to modulate properties such as lipophilicity and metabolic stability. While a specific protocol for the reaction of this compound with thiols was not found in the search results, a general procedure can be adapted from similar reactions.

General Representative Protocol for Trifluoroethylation of Thiols (Hypothetical)

-

Thiolate Formation: Dissolve the thiol in a suitable solvent (e.g., DMF, acetonitrile) and add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the thiol and form the more nucleophilic thiolate.

-

Addition of Reagent: Add this compound to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the product by column chromatography or distillation.

References

Spectroscopic Profile of 2-Bromo-1,1,1-trifluoroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2-Bromo-1,1,1-trifluoroethane (C₂H₂BrF₃), a compound of interest in various chemical and pharmaceutical research domains. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering detailed experimental protocols and interpretations to aid in its characterization and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the key parameters for ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by a single resonance for the two equivalent protons of the methylene (B1212753) group (-CH₂Br).

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ~3.7 ppm | Quartet (q) | ~9.0 Hz | -CH₂Br |

Note: The chemical shift can vary slightly depending on the solvent used.

¹³C NMR Data

The carbon-13 NMR spectrum shows two distinct signals corresponding to the two carbon atoms in the molecule.

| Chemical Shift (δ) | Multiplicity | Assignment |

| ~122 ppm | Quartet (q) | -CF₃ |

| ~25 ppm | Triplet (t) | -CH₂Br |

Note: The multiplicities arise from coupling with the adjacent fluorine and hydrogen atoms, respectively. These are typically observed in proton-coupled ¹³C NMR spectra.

¹⁹F NMR Data

The fluorine-19 NMR spectrum displays a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group (-CF₃).

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ~-68 ppm | Triplet (t) | ~9.0 Hz | -CF₃ |

Note: The chemical shift is referenced to an external standard, typically CFCl₃.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The spectrum is typically acquired neat (as a pure liquid).

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 cm⁻¹ | Medium | C-H stretch |

| ~1450 cm⁻¹ | Medium | C-H bend (scissoring) |

| ~1280 cm⁻¹ | Strong | C-F stretch |

| ~1150 cm⁻¹ | Strong | C-F stretch |

| ~950 cm⁻¹ | Medium | C-C stretch |

| ~650 cm⁻¹ | Strong | C-Br stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound provides valuable information about its molecular weight and fragmentation pattern. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments.

| m/z | Relative Intensity | Assignment |

| 164 | Moderate | [M+2]⁺ (with ⁸¹Br) |

| 162 | Moderate | [M]⁺ (with ⁷⁹Br) |

| 83 | High | [M-Br]⁺ or [C₂H₂F₃]⁺ |

| 69 | Very High (Base Peak) | [CF₃]⁺ |

| 31 | Moderate | [CH₂F]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

A standard protocol for obtaining NMR spectra of a volatile liquid like this compound is as follows:

-

Sample Preparation: A small amount of the neat liquid is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube to a final concentration of approximately 1-5% (v/v). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Acquisition Parameters (¹H NMR):

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~15 ppm.

-

Number of scans: 16-64 (depending on concentration).

-

Relaxation delay: 1-5 seconds.

-

-

Acquisition Parameters (¹³C and ¹⁹F NMR):

-

Similar parameters are used, with appropriate adjustments to the spectral width and pulse frequencies for the respective nuclei. Proton decoupling is typically employed for ¹³C NMR to simplify the spectrum.

-

-

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

FTIR Spectroscopy Protocol

For a neat liquid sample, the following attenuated total reflectance (ATR) or transmission protocol is commonly used:

-

Instrument Preparation: The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (H₂O, CO₂). A background spectrum is collected.

-

Sample Application (ATR): A single drop of the neat liquid is placed directly onto the ATR crystal.

-

Sample Application (Transmission): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: The sample is scanned over the desired wavenumber range (typically 4000-400 cm⁻¹). Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS) Protocol

Gas chromatography-mass spectrometry is the preferred method for analyzing volatile compounds like this compound.

-

Sample Introduction: A small volume of the neat liquid or a dilute solution in a volatile solvent is injected into the gas chromatograph.

-

Gas Chromatography:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient is applied to separate the analyte from any impurities. For a pure sample, an isothermal run may be sufficient.

-

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Spectroscopic Interpretation and Logical Relationships

The combined spectroscopic data provides a definitive structural confirmation of this compound.

-

¹H NMR: The quartet splitting pattern of the -CH₂Br protons is a direct result of coupling to the three equivalent fluorine atoms on the adjacent carbon, confirming the -CH₂-CF₃ connectivity.

-

¹⁹F NMR: Conversely, the triplet in the ¹⁹F NMR spectrum arises from coupling with the two equivalent protons of the -CH₂Br group.

-

¹³C NMR: The chemical shifts and multiplicities of the two carbon signals are consistent with the presence of a carbon atom bonded to three fluorine atoms and another carbon atom bonded to a bromine atom.

-

IR Spectroscopy: The strong C-F and C-Br stretching bands, along with the C-H vibrations, are characteristic of a halogenated ethane.

-

Mass Spectrometry: The molecular ion peaks at m/z 162 and 164 confirm the molecular formula and the presence of one bromine atom. The base peak at m/z 69 is a clear indicator of the stable trifluoromethyl cation ([CF₃]⁺), which is a common fragmentation pathway for compounds containing a -CF₃ group.

Thermochemical Profile of 2-Bromo-1,1,1-trifluoroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2-Bromo-1,1,1-trifluoroethane (C₂H₂BrF₃), a compound of interest in various chemical and pharmaceutical applications. This document summarizes key quantitative data, outlines experimental and computational methodologies for determining these properties, and presents a logical workflow for thermochemical characterization.

Core Thermochemical Data

The following tables summarize the available experimental and estimated thermochemical data for this compound in the gas phase at standard conditions (298.15 K and 1 atm).

Table 1: Enthalpy and Gibbs Free Energy of Formation

| Property | Value | Units | Method | Reference |

| Standard Enthalpy of Formation (ΔfH°gas) | -695.0 ± 2.0 | kJ/mol | Experimental (Reaction Calorimetry) | Buckley, Ford, et al., 1980; Kolesov and Papina, 1983[1][2] |

| Standard Gibbs Free Energy of Formation (ΔfG°gas) | -601.31 | kJ/mol | Estimated (Joback Method) | Cheméo[3] |

Table 2: Estimated Thermochemical Properties (Joback Method)

| Property | Value | Units | Method |

| Standard Molar Entropy (S°gas) | Value not available | J/(mol·K) | Estimated (Joback Method) |

| Ideal Gas Heat Capacity (Cp,gas) | Value not available | J/(mol·K) | Estimated (Joback Method) |

Experimental and Computational Protocols

The determination of thermochemical data relies on a combination of precise experimental measurements and robust computational models.

Experimental Protocol: Reaction Calorimetry (General Overview)

The experimental value for the standard enthalpy of formation of this compound was likely determined using reaction calorimetry.[1][2] While the specific details of the experimental setups used by Buckley, Ford, et al. (1980) and Kolesov and Papina (1983) require access to the original publications, a general methodology for such experiments can be described as follows:

-

Reaction Selection: A well-defined chemical reaction involving the compound of interest is chosen. This reaction should proceed to completion with minimal side reactions and have a measurable heat effect. For halogenated compounds, reactions such as combustion in a specialized calorimeter or reduction reactions are common.

-

Calorimeter Setup: A high-precision calorimeter, such as a bomb calorimeter or a solution calorimeter, is used. The calorimeter is carefully calibrated to determine its heat capacity.

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in the calorimeter. The other reactants are also carefully measured and introduced into the system.

-

Reaction Initiation and Temperature Measurement: The reaction is initiated, and the resulting change in temperature of the calorimeter system is measured with high accuracy using a sensitive thermometer (e.g., a platinum resistance thermometer).

-

Data Analysis: The heat of reaction is calculated from the observed temperature change and the heat capacity of the calorimeter.

-

Hess's Law Application: The standard enthalpy of formation of the target compound is then calculated using Hess's Law, by combining the measured heat of reaction with the known standard enthalpies of formation of all other reactants and products in the reaction.

Computational Protocol: The Joback Group-Contribution Method

In the absence of experimental data, thermochemical properties can be estimated using computational methods. The Joback method is a widely used group-contribution technique for the estimation of various thermodynamic properties of pure organic compounds.[4][5][6][7]

The fundamental principle of the Joback method is that the properties of a molecule can be approximated by the sum of contributions from its constituent functional groups. The method involves the following steps:

-

Molecular Structure Decomposition: The chemical structure of this compound is broken down into its constituent functional groups as defined by the Joback scheme. For this compound, the groups would be:

-

1 x >C< (a carbon atom with no hydrogens)

-

3 x -F (fluorine)

-

1 x -CH2- (methylene)

-

1 x -Br (bromine)

-

-

Group Contribution Summation: Each functional group has a specific numerical contribution for a particular thermochemical property (e.g., enthalpy of formation, heat capacity, entropy). These group contribution values have been determined by fitting experimental data for a large set of organic molecules. The property of the molecule is then calculated by summing the contributions of its constituent groups.

-

Property Calculation: The summed group contributions are used in specific formulas to calculate the desired thermochemical property. For example, the ideal gas heat capacity is often expressed as a polynomial function of temperature, where the coefficients are determined from the sum of group contributions.

It is important to note that the Joback method provides estimates, and the accuracy can vary depending on the complexity of the molecule and the presence of interactions between functional groups that are not accounted for in this simple additive scheme.[4]

Workflow for Thermochemical Data Determination

The following diagram illustrates the logical workflow for determining the thermochemical properties of a compound like this compound, encompassing both experimental and computational approaches.

Workflow for Determining Thermochemical Properties.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 421-06-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Joback method - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. thermo.readthedocs.io [thermo.readthedocs.io]

2-Bromo-1,1,1-trifluoroethane safety, handling, and storage guidelines

An In-Depth Technical Guide to the Safety, Handling, and Storage of 2-Bromo-1,1,1-trifluoroethane

This guide provides comprehensive safety, handling, and storage information for this compound (CAS No. 421-06-7), tailored for researchers, scientists, and professionals in drug development and other laboratory settings. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health and environmental hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.[1]

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3] |

| Hazardous to the Ozone Layer | 1 | H420: Harms public health and the environment by destroying ozone in the upper atmosphere.[2][3] |

The signal word associated with this chemical is "Warning".[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| CAS Number | 421-06-7[2][4] |

| Molecular Formula | C₂H₂BrF₃[2][3][4] |

| Molecular Weight | 162.94 g/mol [2][3][4] |

| Appearance | Colorless gas or liquid[5] |

| Boiling Point | 26°C[4] |

| Melting Point | -94°C[4] |

| Density | 1.788 g/mL at 25°C[4][6] |

| Vapor Pressure | 772 mmHg at 25°C[4] |

| Flash Point | -59°C[4] |

| Solubility | Sparingly soluble in water.[5] |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the consistent use of appropriate PPE are paramount to minimizing exposure risks.

Standard Handling Protocol

-

Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[2][7]

-

Avoid Contact: Prevent direct contact with skin and eyes.[2][7]

-

Hygiene: Wash hands thoroughly with soap and water after handling.[2][7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][8]

-

Equipment: Use non-sparking tools and take precautionary measures against static discharge.[2]

-

Confined Spaces: Do not enter confined spaces where vapors may have accumulated until the atmosphere has been checked.[7]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedure being performed.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2] A face shield may be required for splash hazards.[8]

-

Skin Protection: Wear impervious, chemically resistant gloves (e.g., neoprene).[9] Gloves must be inspected before use.[2] Wear a lab coat or other suitable protective clothing to prevent skin contact.[2]

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[10] For firefighting or major spills, a self-contained breathing apparatus (SCBA) is necessary.[2]

Caption: PPE selection workflow for handling this compound.

Storage Guidelines

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations.

-

Container: Store in a tightly closed, properly labeled container.[2][7]

-

Location: Keep in a cool, dry, and well-ventilated area.[2][7] The storage area should be secure and locked.[2][7]

-

Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, alkali metals, and finely divided metals (e.g., Al, Mg, Zn).[8][11] This compound may also attack certain plastics and rubbers.[8][11]

-

Light Sensitivity: Some related compounds are light-sensitive; therefore, storing in amber or opaque containers away from direct light is a recommended precaution.[8][11][12]

Emergency Procedures

Rapid and correct response to emergencies such as spills, fires, or personnel exposure is critical.

Spill Response Protocol

For minor spills (<1 gallon) of known materials, trained laboratory personnel may proceed with cleanup. For large or unknown spills, evacuate the area and call emergency responders.[9]

Methodology for Minor Spill Cleanup:

-

Alert Personnel: Immediately notify others in the vicinity.[13]

-

Ignition Sources: Remove all sources of ignition (e.g., open flames, sparking equipment).[2]

-

Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.[2]

-

Don PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat.[2][9]

-

Containment: Prevent the spill from spreading or entering drains by creating a dike with absorbent material (e.g., sand, earth, vermiculite).[7][14]

-

Absorption: Cover the spill with a non-combustible absorbent material.[7]

-

Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[2][7]

-

Decontamination: Clean the spill area with soap and water, and dispose of all contaminated cleaning materials as hazardous waste.[1][13]

Caption: Logical workflow for responding to a chemical spill.

First Aid Measures

Immediate first aid can significantly reduce the severity of an injury from exposure. Always seek medical attention after providing initial aid.

-

Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected skin area with plenty of soap and water.[2] If skin irritation occurs, get medical help.[2]

-

Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.

-

Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a poison control center or doctor immediately.[2]

Caption: First aid decision tree for this compound exposure.

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish fires.[2]

-

Combustion Hazards: While the substance itself is non-combustible, containers may rupture if heated.[7] Decomposition during a fire can produce toxic and corrosive fumes, including hydrogen bromide and hydrogen fluoride.

-

Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2] Use a water spray to cool fire-exposed containers.[7]

Disposal Considerations

Chemical waste and contaminated materials must be disposed of in accordance with all applicable federal, state, and local regulations.

-

Waste Chemical: Dispose of unused or waste this compound through a licensed hazardous waste disposal company.

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[2] Otherwise, they must be disposed of as hazardous waste.[2] Do not reuse empty containers.

References

- 1. HALOTHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | C2H2BrF3 | CID 67898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | 421-06-7 [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. synquestlabs.com [synquestlabs.com]

- 9. Cleaning up a spill | Compliance and Risk Management [kent.edu]

- 10. echemi.com [echemi.com]

- 11. nj.gov [nj.gov]

- 12. Halothane - Safety Data Sheet [chemicalbook.com]

- 13. - Division of Research Safety | Illinois [drs.illinois.edu]

- 14. ccny.cuny.edu [ccny.cuny.edu]

In-Depth Technical Guide: Material Safety Data Sheet for 2-Bromo-1,1,1-trifluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2-Bromo-1,1,1-trifluoroethane (CAS No. 421-06-7), a halogenated hydrocarbon. The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on detailed safety data, experimental methodologies, and the underlying toxicological and environmental considerations.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a substance is fundamental to its safe handling and use in a research environment. The key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂H₂BrF₃[1][2][3] |

| Molecular Weight | 162.94 g/mol [1][2][3] |

| Appearance | Colorless liquid |

| Boiling Point | 26 °C[4] |

| Melting Point | -94 °C[4] |

| Density | 1.788 g/mL at 25 °C[4][5] |

| Vapor Pressure | 772 mmHg at 25 °C[4] |

| Refractive Index | 1.333[4] |

| Flash Point | -59 °C[4] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements.[1][2] This classification underscores the need for appropriate personal protective equipment (PPE) and engineering controls during handling.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[1][2] |

| Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |

| Hazardous to the Ozone Layer | 1 | H420: Harms public health and the environment by destroying ozone in the upper atmosphere[1][2] |

Hazard Pictograms:

Toxicological Data

| Endpoint | Typical Data Generated | GHS Classification Basis |

| Acute Dermal Irritation/Corrosion | Erythema and edema scores | Based on the severity and reversibility of skin irritation observed. |

| Acute Eye Irritation/Corrosion | Corneal opacity, iritis, conjunctival redness, and chemosis scores | Based on the severity and reversibility of eye irritation. A study on a similar compound, LA 409, showed reversible conjunctival and corneal effects in rabbits.[6] |

| Acute Inhalation Toxicity | Clinical signs, body weight changes, mortality | Classification as a respiratory irritant is based on observed effects in the respiratory tract. |

Experimental Protocols

The hazard classifications for this compound are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (OECD Guideline 439)

The in vitro skin irritation test utilizes a reconstructed human epidermis (RhE) model that mimics the properties of the upper layers of human skin.[7][8][9][10]

Methodology:

-

Test System: A three-dimensional reconstructed human epidermis model is used.[9]

-

Application: The test substance is applied topically to the surface of the RhE tissue.

-

Exposure: The tissue is exposed to the substance for a defined period.

-

Viability Assessment: Post-exposure, cell viability is determined using the MTT assay.[7][9][10] This assay measures the enzymatic conversion of MTT to a blue formazan (B1609692) salt, which is quantifiable.

-

Classification: A substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[7][8][9]

Caption: OECD 439 Skin Irritation Testing Workflow.

Eye Irritation Testing (OECD Guideline 405)

The acute eye irritation/corrosion test is typically conducted in vivo, though in vitro alternatives are gaining acceptance. The standard test uses albino rabbits.[1][4][5][11]

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are used.[1]

-

Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[4][5]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[5][11] The observation period can be extended to 21 days to assess the reversibility of effects.[4]

-

Scoring: Lesions of the cornea, iris, and conjunctiva are scored according to a standardized system.[4]

-

Classification: The classification is based on the severity and reversibility of the observed lesions.

Caption: OECD 405 Eye Irritation Testing Workflow.

Toxicological Mechanisms and Signaling Pathways

Detailed studies on the specific signaling pathways activated by this compound are limited. However, the toxicity of halogenated hydrocarbons often involves two primary metabolic pathways that can lead to cellular damage.

Metabolic Activation Pathways:

-

Oxidative Metabolism: This pathway is mediated by cytochrome P450 (CYP450) enzymes. The metabolism of halogenated hydrocarbons can produce reactive metabolites, such as aldehydes and acyl halides, which can covalently bind to cellular macromolecules like proteins and lipids, leading to cellular dysfunction and cytotoxicity.

-

Conjugative Metabolism: This pathway involves the conjugation of the compound with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs). While often a detoxification pathway, for some halogenated compounds, this can lead to the formation of reactive episulfonium ions that can adduct with DNA, leading to genotoxicity.

Caption: Potential Metabolic Pathways of Halogenated Hydrocarbon Toxicity.

Environmental Fate and Transport

The environmental impact of this compound is a significant consideration, primarily due to its classification as an ozone-depleting substance.

| Environmental Parameter | Value/Information |

| Ozone Depletion Potential (ODP) | While a specific value for this compound is not readily available, brominated compounds generally have high ODPs.[12] For comparison, Halon-1301 (Bromotrifluoromethane) has an ODP of 10. |

| Global Warming Potential (GWP) | Data not available. However, many fluorinated hydrocarbons have high GWPs. |

| Atmospheric Fate | Expected to partition to the atmosphere where it will undergo slow photolysis.[13] |

| Biodegradation | Expected to be poorly biodegradable.[13] |

| Soil and Water | Not expected to have a significant presence in soil or water due to its volatility.[13][14] |

The high ODP of brominated compounds is due to the catalytic destruction of stratospheric ozone by bromine radicals.

Caption: Simplified Catalytic Cycle of Ozone Depletion by Bromine.

Handling, Storage, and First Aid

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[15]

-

Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[15]

-

Avoid contact with skin and eyes.[15]

-

Use spark-proof tools and avoid sources of ignition.[15]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[15]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[15]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

References

- 1. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 2. This compound | C2H2BrF3 | CID 67898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. senzagen.com [senzagen.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. oecd.org [oecd.org]

- 12. Ozone depletion potential - Wikipedia [en.wikipedia.org]

- 13. arkema.com [arkema.com]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. chemicalbook.com [chemicalbook.com]

Reactivity Profile of 2-Bromo-1,1,1-trifluoroethane with Common Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,1,1-trifluoroethane (CF₃CH₂Br) is a valuable fluorinated building block in organic synthesis, prized for its ability to introduce the trifluoroethyl moiety into a diverse range of molecules. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbon-bromine bond, making its chemistry distinct from that of non-fluorinated bromoalkanes. This guide provides a comprehensive overview of the reactivity of this compound with common classes of reagents, supported by experimental data and detailed protocols where available. Understanding this reactivity profile is crucial for its effective utilization in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂H₂BrF₃ |

| Molecular Weight | 162.94 g/mol |

| Boiling Point | 26 °C |

| Density | 1.788 g/mL at 25 °C |

| Refractive Index | 1.333 |

Reactivity with Nucleophiles and Bases

The primary reactivity of this compound is centered around the electrophilic nature of the carbon atom bonded to the bromine. This facilitates reactions with a variety of nucleophiles and bases.

Reaction with Amines

This compound readily undergoes nucleophilic substitution with amines to form N-trifluoroethylated products. A notable example is its reaction with aniline.

Experimental Protocol: Synthesis of N-(2,2,2-trifluoroethyl)aniline [1]

A mixture of 17 grams of this compound, 9.3 grams of aniline, and 6 grams of sodium carbonate is heated under reflux conditions. The reaction is monitored by the cessation of carbon dioxide evolution. Upon cooling, the reaction mixture is extracted with ethyl alcohol. The ethanolic extract is then subjected to fractional distillation under reduced pressure (e.g., 2 mm Hg) to yield N-(2,2,2-trifluoroethyl)aniline as a colorless liquid. While a specific yield was not provided in the reference, it was described as a "good yield".[1]

Reaction with Phenols and Alkoxides

In the presence of a strong base, this compound can undergo elimination of HBr to form the transient intermediate 1,1,1-trifluoroethene, which can then be trapped by nucleophiles. A detailed study on the analogous compound, 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), reacting with phenols in the presence of potassium hydroxide (B78521) (KOH) provides significant insight into this reactivity pattern. The reaction proceeds through a dehydrohalogenation-addition mechanism.[2]

Table 2: Reaction of 2-Bromo-2-chloro-1,1,1-trifluoroethane with Substituted Phenols [2]

| Phenol (B47542) Derivative | Product Yield (%) |

| Phenol | 85 |

| 1-Naphthol | 70 |

| 4-Phenylphenol | 76 |

| 3-Phenylphenol | 68 |

| 2-Phenylphenol | 65 |

| 4-Methoxyphenol | 82 |

| 2-tert-Butylphenol | 79 |

Experimental Protocol: Synthesis of Aryl Fluoroalkenyl Ethers [2]

To a solution of the corresponding phenol (1.0 mmol) in dimethoxyethane (DME, 5.0 mL), powdered potassium hydroxide (5.0 mmol) is added. The mixture is stirred for 1 hour at room temperature to ensure the complete formation of the phenoxide. Subsequently, 2-bromo-2-chloro-1,1,1-trifluoroethane (1.0 mmol) is added in small portions. The resulting solution is heated to 80 °C and maintained at this temperature for 4.5 hours. After cooling to 0 °C, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (40 mL). The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Caption: Reaction pathway of this compound with phenols.

Organometallic Chemistry

Grignard Reagent Formation

The formation of a Grignard reagent from this compound, while theoretically possible, is challenging due to the high reactivity of the resulting organometallic species. The electron-withdrawing trifluoromethyl group can destabilize the Grignard reagent, leading to potential side reactions. However, under carefully controlled conditions, the formation of 2,2,2-trifluoroethylmagnesium bromide can be achieved.

General Experimental Workflow for Grignard Reagent Formation

Caption: General workflow for the preparation of a Grignard reagent.

Organolithium Reagents

Reduction Reactions

The carbon-bromine bond in this compound is susceptible to reduction by common hydride reagents.

Reduction with LiAlH₄ and NaBH₄

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce this compound to 1,1,1-trifluoroethane. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and may require more forcing conditions or might be ineffective.

Caption: General pathway for the reduction of this compound.

Cross-Coupling Reactions

This compound can potentially serve as a coupling partner in various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an organic halide, is a powerful synthetic tool. While specific examples with this compound are not detailed in the provided search results, its participation in such reactions is anticipated.

General Suzuki-Miyaura Coupling Workflow

References

An In-depth Technical Guide to the Solubility of 2-Bromo-1,1,1-trifluoroethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1,1,1-trifluoroethane (CAS No. 421-06-7) in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the qualitative solubility profile, the underlying physicochemical principles, and a detailed experimental protocol for determining precise solubility values.

Introduction to this compound

This compound is a halogenated hydrocarbon with the chemical formula C₂H₂BrF₃. It is a volatile, colorless liquid at room temperature. Its unique combination of a bromine atom and a trifluoromethyl group imparts specific properties that are of interest in various chemical and pharmaceutical applications, including as a reagent in organic synthesis and potentially as a reference compound in analytical studies. Understanding its solubility is crucial for its effective use in these applications, particularly for reaction medium selection, purification processes, and formulation development.

Solubility Profile of this compound

While specific quantitative solubility data (e.g., in g/100 mL or mole fraction at various temperatures) for this compound in a range of organic solvents is not extensively documented in readily available scientific literature, its general solubility behavior can be inferred from its molecular structure and the well-established principles of solubility.

Haloalkanes, as a class of compounds, are generally soluble in organic solvents.[1][2][3] This is attributed to the "like dissolves like" principle, where substances with similar intermolecular forces tend to be miscible.[2][4] this compound, being a weakly polar molecule, readily interacts with many common organic solvents through van der Waals forces (specifically, dipole-dipole interactions and London dispersion forces).[4][5] The energy required to overcome the intermolecular forces within the pure solute and solvent is comparable to the energy released when new solute-solvent interactions are formed, leading to dissolution.[3]

Conversely, its solubility in highly polar solvents like water is limited. The strong hydrogen bonding network in water is not easily disrupted by the weaker intermolecular forces that this compound can offer.[1]

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents based on general principles for haloalkanes.

| Solvent Class | Representative Solvents | Expected Solubility | Primary Intermolecular Forces in Solution |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | Dipole-dipole, London dispersion |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Dipole-dipole, London dispersion |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Dipole-dipole, London dispersion |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | Dipole-dipole, London dispersion |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | London dispersion |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble | London dispersion |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Likely Soluble | Dipole-dipole, London dispersion |

Note: The term "Soluble" in this context implies a high degree of miscibility. For precise applications, experimental determination of quantitative solubility is highly recommended.

Factors Influencing Solubility

The dissolution of a solute in a solvent is a complex process governed by several factors. A logical relationship between these factors determines the extent of solubility.

Experimental Protocol for Solubility Determination

Given the volatile nature of this compound, the Static Equilibrium Headspace Gas Chromatography (HS-GC) method is a highly suitable and accurate technique for determining its solubility in organic solvents.[6][7] This method avoids issues associated with sample transfer of volatile compounds and allows for precise quantification.

Principle

A known amount of the organic solvent is placed in a sealed vial with a known headspace volume. A specific amount of this compound is introduced, and the vial is allowed to equilibrate at a constant temperature. At equilibrium, the concentration of the analyte in the headspace is directly proportional to its concentration in the solvent. By analyzing the headspace using gas chromatography, the partition coefficient (K), and subsequently the solubility, can be determined.

Materials and Equipment

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Headspace Autosampler

-

20 mL Headspace Vials with PTFE/Silicone Septa and Aluminum Caps

-

Crimper and Decapper

-

Gas-tight Syringes

-

Analytical Balance

-

Thermostatic Shaker or Water Bath

-

This compound (high purity)

-

Organic Solvents (high purity)

-

Helium or Nitrogen (carrier gas)

Experimental Workflow

Detailed Procedure

-

Preparation of Standards:

-

Prepare a series of calibration standards by adding known, varying amounts of this compound to sealed headspace vials containing the same organic solvent that will be used in the solubility study. This allows for the creation of a calibration curve correlating the GC peak area to the concentration in the vial.

-

-

Sample Preparation for Solubility Measurement:

-

Using an analytical balance, accurately weigh a 20 mL headspace vial.

-

Add a precise volume (e.g., 5 mL) of the desired organic solvent to the vial and reweigh to determine the exact mass of the solvent.

-

Add an excess amount of this compound to the vial to ensure a saturated solution is formed. The excess amount will be determined by the headspace concentration remaining constant with increasing amounts of the solute.

-

Immediately seal the vial with a PTFE/silicone septum and an aluminum cap using a crimper.

-

-

Equilibration:

-

Place the prepared vials in the thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the vials to equilibrate for a predetermined time (e.g., 1-2 hours) with gentle agitation to ensure the distribution of the solute between the liquid and gas phases reaches equilibrium. The equilibration time should be optimized in preliminary experiments.

-

-

Gas Chromatography Analysis:

-

Transfer the equilibrated vials to the headspace autosampler.

-

Set the GC parameters (e.g., injector temperature, column temperature program, detector temperature) to achieve good separation and detection of this compound.

-